Cas no 77458-36-7 (1H-Pyrazol-4-ol, 1-(4-methoxyphenyl)-)

1H-Pyrazol-4-ol, 1-(4-methoxyphenyl)- 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrazol-4-ol, 1-(4-methoxyphenyl)-
- 1-(4-methoxyphenyl)-1H-pyrazol-4-ol
- JR-14127, 1-(4-Methoxyphenyl)-1H-pyrazol-4-ol, 97%
- 1-(4-methoxyphenyl)pyrazol-4-ol
- 829-252-7
- 77458-36-7
- CDA45836
- EN300-6477209
- SCHEMBL23400601
- Z2311314263
- AT12013
-
- MDL: MFCD28976513
- インチ: InChI=1S/C10H10N2O2/c1-14-10-4-2-8(3-5-10)12-7-9(13)6-11-12/h2-7,13H,1H3
- InChIKey: WUVRRXUFBQLQTK-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 190.074227566Da
- どういたいしつりょう: 190.074227566Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 47.3Ų
1H-Pyrazol-4-ol, 1-(4-methoxyphenyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6477209-10.0g |
1-(4-methoxyphenyl)-1H-pyrazol-4-ol |
77458-36-7 | 95.0% | 10.0g |
$2978.0 | 2025-02-20 | |
AstaTech | AT12013-0.25/G |
1-(4-METHOXYPHENYL)-1H-PYRAZOL-4-OL |
77458-36-7 | 95% | 0.25g |
$475 | 2023-09-19 | |
Aaron | AR01ENEZ-10g |
1-(4-methoxyphenyl)-1H-pyrazol-4-ol |
77458-36-7 | 95% | 10g |
$5767.00 | 2023-12-14 | |
Aaron | AR01ENEZ-1g |
1-(4-Methoxyphenyl)-1H-pyrazol-4-ol |
77458-36-7 | 95% | 1g |
$882.00 | 2025-02-10 | |
A2B Chem LLC | AX62047-250mg |
1-(4-Methoxyphenyl)-1h-pyrazol-4-ol |
77458-36-7 | 95% | 250mg |
$542.00 | 2024-04-19 | |
1PlusChem | 1P01EN6N-5g |
1-(4-methoxyphenyl)-1H-pyrazol-4-ol |
77458-36-7 | 95% | 5g |
$3543.00 | 2024-04-21 | |
1PlusChem | 1P01EN6N-2.5g |
1-(4-methoxyphenyl)-1H-pyrazol-4-ol |
77458-36-7 | 95% | 2.5g |
$2414.00 | 2024-04-21 | |
1PlusChem | 1P01EN6N-50mg |
1-(4-methoxyphenyl)-1H-pyrazol-4-ol |
77458-36-7 | 95% | 50mg |
$332.00 | 2024-04-21 | |
Aaron | AR01ENEZ-250mg |
1-(4-Methoxyphenyl)-1H-pyrazol-4-ol |
77458-36-7 | 95% | 250mg |
$450.00 | 2025-02-10 | |
A2B Chem LLC | AX62047-500mg |
1-(4-Methoxyphenyl)-1h-pyrazol-4-ol |
77458-36-7 | 95% | 500mg |
$833.00 | 2024-04-19 |
1H-Pyrazol-4-ol, 1-(4-methoxyphenyl)- 関連文献
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Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
1H-Pyrazol-4-ol, 1-(4-methoxyphenyl)-に関する追加情報
Comprehensive Overview of 1H-Pyrazol-4-ol, 1-(4-methoxyphenyl)- (CAS No. 77458-36-7)
1H-Pyrazol-4-ol, 1-(4-methoxyphenyl)- (CAS No. 77458-36-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This heterocyclic molecule, featuring a pyrazole core substituted with a 4-methoxyphenyl group, exhibits unique chemical properties that make it valuable for various applications. Researchers are particularly interested in its potential as a building block for drug discovery and biologically active compounds, given its structural similarity to known pharmacophores.
The compound's molecular structure combines a 1H-pyrazol-4-ol moiety with a methoxybenzene substituent, creating a versatile scaffold for further derivatization. Recent studies highlight its role in developing antioxidant agents and enzyme inhibitors, aligning with current trends in precision medicine and targeted therapies. The presence of both hydrogen bond donor (-OH) and acceptor (N-atom) sites enhances its interaction with biological targets, a feature frequently searched by medicinal chemists exploring structure-activity relationships.
From a synthetic chemistry perspective, 77458-36-7 serves as an important intermediate in multi-step organic synthesis. Its methoxyphenyl group contributes to improved solubility in organic solvents compared to unsubstituted pyrazoles, addressing a common challenge in chemical process development. Industry professionals often search for information about its synthetic routes, purification methods, and stability under various conditions—key considerations for scale-up processes.
In material science applications, the compound's conjugated system shows promise for developing organic electronic materials. The electron-donating methoxy group and the aromatic pyrazole ring create interesting optoelectronic properties relevant to OLED technology and molecular sensors. These applications resonate with growing interest in sustainable materials and green chemistry solutions.
Analytical characterization of 1H-Pyrazol-4-ol, 1-(4-methoxyphenyl)- typically involves advanced techniques like HPLC-MS, NMR spectroscopy, and X-ray crystallography. The compound's melting point, solubility profile, and chromatographic behavior are frequently documented parameters that help researchers across disciplines. Recent publications have explored its crystal packing patterns and hydrogen bonding networks, topics of high interest in supramolecular chemistry research.
Quality control aspects of CAS 77458-36-7 emphasize the importance of impurity profiling and stability testing, especially for pharmaceutical applications. Regulatory-compliant documentation of its spectral data, elemental analysis, and residual solvents meets the stringent requirements of GMP manufacturing environments. These quality parameters align with current industry focus on data integrity and analytical method validation.
The safety profile of 1-(4-methoxyphenyl)-1H-pyrazol-4-ol has been studied in accordance with standard laboratory safety protocols. While not classified as hazardous under normal handling conditions, proper personal protective equipment and engineering controls are recommended when working with this compound, reflecting the broader emphasis on occupational health in chemical research facilities.
Commercial availability of 77458-36-7 through specialty chemical suppliers has increased in recent years, with growing demand from contract research organizations and academic laboratories. Suppliers typically provide technical data sheets containing essential information about storage conditions, shipping classifications, and custom synthesis options—details highly sought after by procurement specialists.
Future research directions for this compound may explore its potential in catalysis, metal-organic frameworks, or as a ligand in coordination chemistry. The compound's modular structure allows for systematic modifications to tune its properties, making it a candidate for high-throughput screening platforms. These applications connect with emerging trends in computational chemistry and materials informatics.
In conclusion, 1H-Pyrazol-4-ol, 1-(4-methoxyphenyl)- represents a versatile chemical entity with multidisciplinary applications. Its unique combination of aromatic systems and hydrogen bonding capacity continues to inspire innovation across life sciences and material engineering fields. As research progresses, this compound will likely maintain its relevance in addressing contemporary challenges in molecular design and functional material development.
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